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molecular formula C7H9NO3S B1493718 Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate CAS No. 20737-48-8

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

Cat. No. B1493718
M. Wt: 187.22 g/mol
InChI Key: XYSFQGYOGXKLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284286B2

Procedure details

A mixture of ethyl 2-bromo-propanedioic acid diethyl ester (32.0 g, 133.2 mmol) and thioacetamide (10.0 g, 133.2 mmol) in toluene (130 ml) is refluxed for 4 h and then cooled. The insoluble material is filtered off and the filtrate is concentrated. The residue is suspended in diisopropyl ether and collected by filtration to give the 4-hydroxy-2-methyl-thiazole-5-carboxylic acid ethyl ester (7.2 g, 38.5 mmol, 29%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:14])[C:5](CC)(Br)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[C:15]([NH2:18])(=[S:17])[CH3:16]>C1(C)C=CC=CC=1>[CH2:9]([O:8][C:6]([C:5]1[S:17][C:15]([CH3:16])=[N:18][C:4]=1[OH:14])=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(Br)CC)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.5 mmol
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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